![molecular formula C11H16N2O4S B1592872 Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate CAS No. 189512-01-4](/img/structure/B1592872.png)
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
概要
説明
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate, commonly referred to as ETBC, is a synthetic organic compound used for various purposes in the pharmaceutical, medical, and industrial fields. ETBC has both biochemical and physiological effects, and its use in scientific research applications has been studied extensively.
科学的研究の応用
-
Peptide Nucleic Acid Synthesis
- Field : Biochemistry
- Application : This compound is used in the synthesis of peptide nucleic acid (PNA) monomers . PNAs are used as molecular biology tools and nucleic acid mimics .
- Method : The compound is coupled with the nucleobase thymine to prepare the PNA monomer N-(Boc-Aeg)thymine Ethyl Ester . This is done via a scalable and cost-effective route .
- Results : The method resulted in a good yield (96%) of the PNA monomer . This efficient synthesis method could reduce the cost and increase the availability of PNAs for wider use .
-
Linking HaloTag Enzyme with Fluorescent Zinc Indicator
- Field : Biochemistry
- Application : This compound can be used to link HaloTag enzyme with a fluorescent zinc indicator, ZIMIR . This allows for the monitoring of the dynamics of regulated secretion of zinc in real time .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Suzuki Reaction
- Field : Organic Chemistry
- Application : This compound is used as a reagent in the Suzuki reaction , a type of cross-coupling reaction used in organic synthesis .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Amphiphiles for DNA and siRNA Delivery
- Field : Biochemistry
- Application : This compound can be used to synthesize amphiphiles for DNA and siRNA delivery . This could be useful in gene therapy and other biomedical applications .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids
- Field : Organic Chemistry
- Application : This compound can be used to synthesize tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs can be used as starting materials in dipeptide synthesis .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : This compound can be used to generate a polymer with pendant amine functionality . This could be useful in the development of new materials with specific properties .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Linking HaloTag Enzyme with Fluorescent Zinc Indicator
- Field : Biochemistry
- Application : This compound can be used to link HaloTag enzyme with a fluorescent zinc indicator, ZIMIR . This allows for the monitoring of the dynamics of regulated secretion of zinc in real time .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Synthesis of Amphiphiles for DNA and siRNA Delivery
- Field : Biochemistry
- Application : This compound can be used to synthesize amphiphiles for DNA and siRNA delivery . This could be useful in gene therapy and other biomedical applications .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
-
Polymer Synthesis
- Field : Polymer Chemistry
- Application : This compound can be used to generate a polymer with pendant amine functionality . This could be useful in the development of new materials with specific properties .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
特性
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-16-8(14)7-6-18-9(12-7)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKBQHOSNPFIQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624277 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
CAS RN |
189512-01-4 | |
| Record name | Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

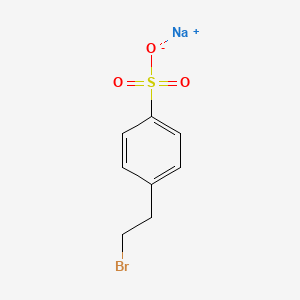
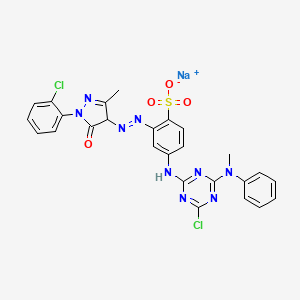
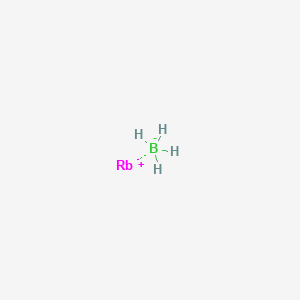
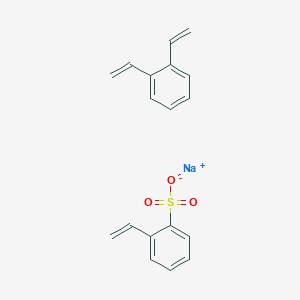
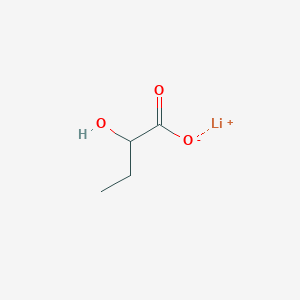


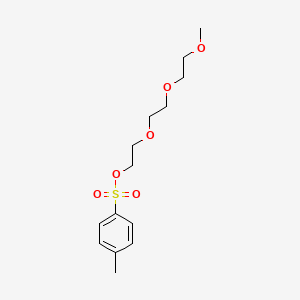
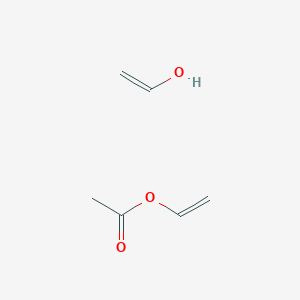

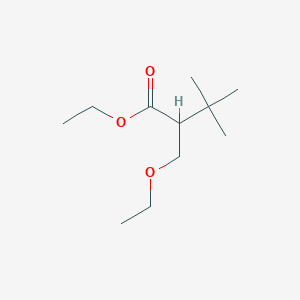
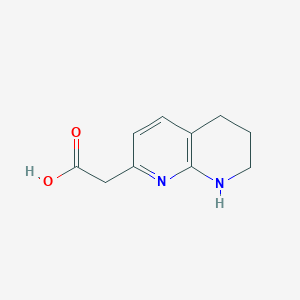
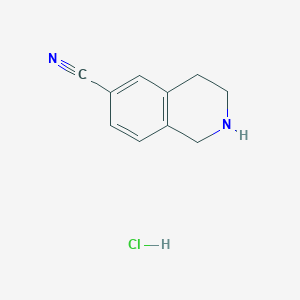
![6-Iodobenzo[d]thiazole](/img/structure/B1592812.png)